Cyc065

Content Navigation

CAS Number

Product Name

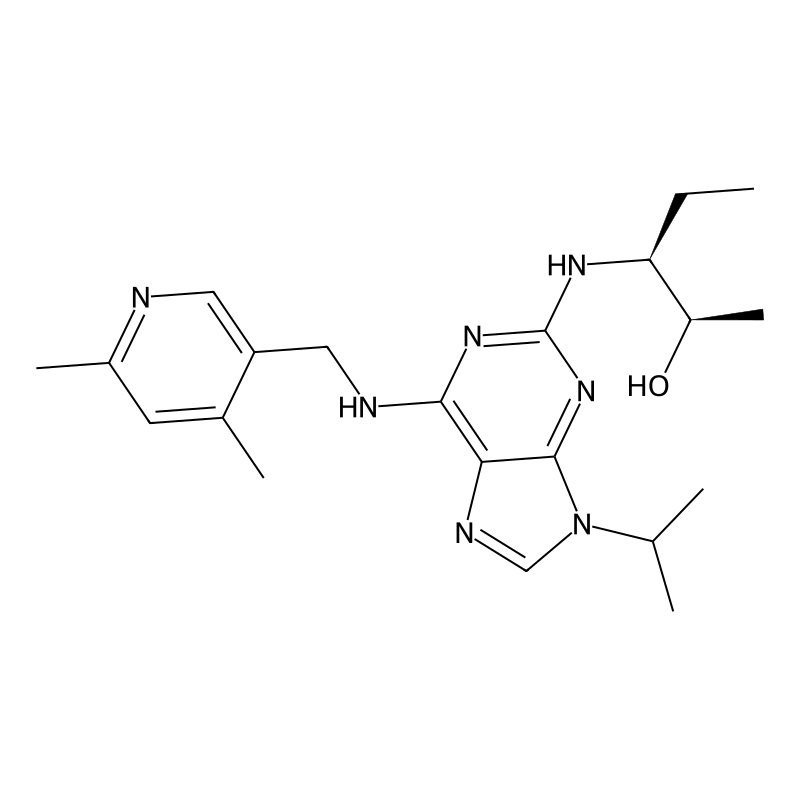

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Oncology: Inhibition of Key Pro-Survival and Oncogenic Pathways in Cancer

Summary of Application: Cyc065 is a novel CDK inhibitor that targets key pro-survival and oncogenic pathways in cancer.

Results or Outcomes: This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models.

Hematology: Treatment of Chronic Lymphocytic Leukemia (CLL)

Summary of Application: Cyc065 is being studied in combination with Venetoclax, a BCL2 inhibitor, for the treatment of relapsed or refractory CLL.

Methods of Application: Cyc065 is administered intravenously via 4-hour infusion on Day 1 and Day 15 in combination with daily venetoclax.

Results or Outcomes: Preclinical studies have demonstrated that Cyc065 and venetoclax are synergistic in primary CLL cells, inducing apoptosis.

Oncology: Induction of Anaphase Catastrophe

Fadraciclib (CYC065) is a small molecule designed to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation and transcriptional control. Its chemical formula is with an average molecular weight of approximately 397.53 g/mol . CYC065 was developed from the aminopurine scaffold of seliciclib and exhibits improved potency and selectivity for its targets compared to earlier compounds .

CYC065 functions through the inhibition of cyclin-dependent kinases, particularly CDK2 and CDK9. The compound's mechanism involves blocking the phosphorylation of substrates critical for cell cycle progression and transcriptional regulation. For instance, it decreases levels of phosphorylated RNA polymerase II at serine 2 of the C-terminal domain, which is essential for transcriptional elongation . The IC50 values indicate that CYC065 is significantly more potent than its predecessor seliciclib, with values of 4.5 nmol/L for CDK2 and 26 nmol/L for CDK9 .

CYC065 has demonstrated substantial anti-cancer activity across various cancer types. It induces apoptosis in cancer cells by promoting anaphase catastrophe—a process where excessive centrosomes lead to multipolar cell division and subsequent cell death . The compound has been shown to effectively target cancers such as breast cancer, lung cancer, and acute myeloid leukemia by downregulating pro-survival proteins like Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein .

The synthesis of CYC065 involves a multi-step process that optimizes the aminopurine scaffold to enhance selectivity and metabolic stability. The synthetic route includes modifications that improve the compound's pharmacokinetic properties while maintaining its inhibitory effects on cyclin-dependent kinases. Specific details about the synthetic pathway are documented in research articles focusing on its development from earlier compounds like seliciclib .

CYC065 is currently under investigation in clinical trials for various hematological malignancies and solid tumors. Notably, it is being evaluated for its efficacy in treating chronic lymphocytic leukemia and acute myeloid leukemia . Its ability to cross the blood-brain barrier also positions it as a potential therapeutic agent for brain tumors like glioblastoma multiforme .

Studies have shown that CYC065 interacts selectively with cyclin-dependent kinases while exhibiting minimal activity against non-CDK enzymes. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy. The compound has been profiled against a panel of 256 kinases to establish its specificity . Additionally, interaction studies have indicated that CYC065 can synergistically enhance the effects of other anti-cancer agents when used in combination therapies .

CYC065 can be compared with several other cyclin-dependent kinase inhibitors:

| Compound Name | Target Kinases | IC50 Values (nmol/L) | Unique Features |

|---|---|---|---|

| Seliciclib | CDK2, CDK7, CDK9 | 26.6 | First-generation compound; less selective |

| Dinaciclib | CDK1, CDK2, CDK5 | ~10 | Broad-spectrum CDK inhibitor |

| Alvocidib | CDK9 | ~260 | Primarily targets transcriptional CDKs |

| Roscovitine | CDK2 | ~1000 | Early-stage inhibitor; less effective |

CYC065 stands out due to its enhanced potency against CDK2 and CDK9 while maintaining high selectivity across the kinome compared to these similar compounds . Its ability to induce anaphase catastrophe further differentiates it as a promising candidate in cancer therapeutics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types